
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a pyrazole ring, a pyrazine ring, a phenyl ring, and a triazole ring. These groups are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The compound is a heterocyclic compound that includes a pyrrole ring and a pyrazine ring . It also contains a phenyl ring and a triazole ring.Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the pyrazole ring might undergo reactions such as nucleophilic substitution or electrophilic aromatic substitution .科学的研究の応用
Antimicrobial Activity
Pyrrolopyrazine derivatives, including our compound of interest, have been shown to exhibit antimicrobial properties . These compounds can be designed to target specific microbial pathways, potentially leading to the development of new antibiotics that are effective against resistant strains .
Anti-inflammatory Agents
The pyrrolopyrazine scaffold is known for its anti-inflammatory activity. By inhibiting key enzymes involved in the inflammatory process, derivatives of this compound could be developed as anti-inflammatory medications .
Antiviral Applications
Compounds with a pyrrolopyrazine base have shown potential in antiviral therapy. Their ability to interfere with viral replication makes them candidates for the treatment of various viral infections .
Antifungal Uses
The structural features of pyrrolopyrazine derivatives, such as our compound, allow them to act against fungal cells, providing a pathway for the development of new antifungal drugs, especially for combating drug-resistant fungal infections .
Antioxidant Properties
These derivatives can also serve as antioxidants. Their chemical structure enables them to neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and various diseases .
Antitumor and Kinase Inhibitory
Pyrrolopyrazine derivatives have been found to exhibit antitumor activities. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells use to grow and divide. This makes them valuable leads in cancer research and drug development .
Drug Discovery and Development
The compound’s structure is an attractive scaffold for drug discovery. Its versatility allows for the introduction of various substituents, which can enhance its biological activity and specificity. This adaptability makes it a valuable compound for developing new therapeutic agents .
Synthetic Methodologies
The synthesis of pyrrolopyrazine derivatives, including our compound, involves various synthetic routes such as cyclization, ring annulation, and cycloaddition. These methods are crucial for creating derivatives with desired biological activities and are an active area of research in medicinal chemistry .
特性
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N8O/c1-25-14(9-15(23-25)16-11-19-7-8-20-16)10-21-18(27)17-12-22-26(24-17)13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLXMAPWUNMKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

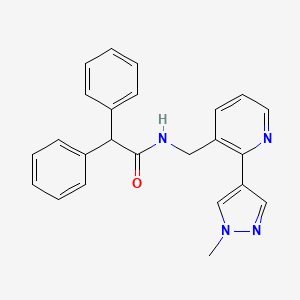
![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)
![2-Oxa-8-azadispiro[3.1.36.14]decane](/img/structure/B2989653.png)
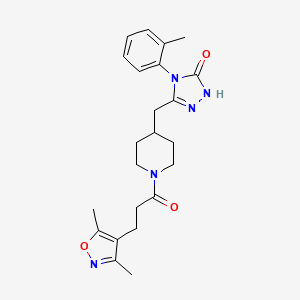
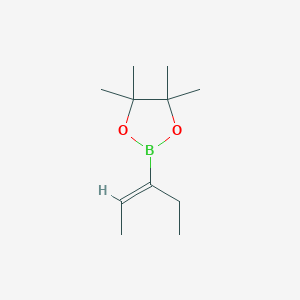
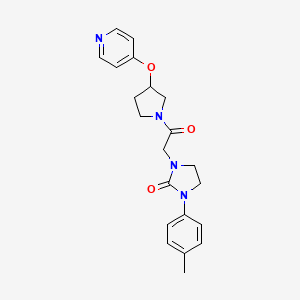
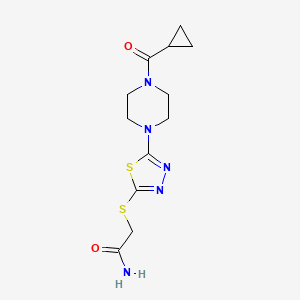
![1-(2-(2-Hydroxy-5-methylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2989660.png)
![N-benzyl-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2989661.png)
![1-((1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2989663.png)
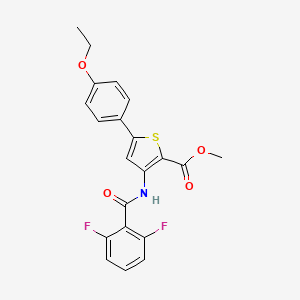
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2989669.png)
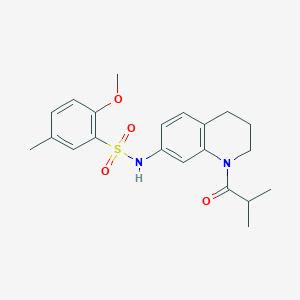
![ethyl 2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)propanoate](/img/structure/B2989671.png)